molecular formula C11H14BrNO4 B11564855 2-(4-Bromo-phenylamino)-tetrahydro-pyran-3,4,5-triol

2-(4-Bromo-phenylamino)-tetrahydro-pyran-3,4,5-triol

Cat. No.: B11564855
M. Wt: 304.14 g/mol
InChI Key: XNRPWNFGHKJOMI-AGVGLQIMSA-N
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Description

2-[(4-BROMOPHENYL)AMINO]OXANE-3,4,5-TRIOL is a chemical compound known for its unique structure and potential applications in various fields. It consists of an oxane ring substituted with a bromophenyl group and amino functionalities, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-BROMOPHENYL)AMINO]OXANE-3,4,5-TRIOL typically involves the reaction of 4-bromoaniline with an oxane derivative under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

2-[(4-BROMOPHENYL)AMINO]OXANE-3,4,5-TRIOL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

2-[(4-BROMOPHENYL)AMINO]OXANE-3,4,5-TRIOL has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-[(4-BROMOPHENYL)AMINO]OXANE-3,4,5-TRIOL exerts its effects involves interactions with specific molecular targets. These interactions can lead to the modulation of biological pathways, resulting in various physiological effects. The exact molecular targets and pathways depend on the specific application and the derivative of the compound being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-CHLOROPHENYL)AMINO]OXANE-3,4,5-TRIOL
  • 2-[(4-FLUOROPHENYL)AMINO]OXANE-3,4,5-TRIOL
  • 2-[(4-METHOXYPHENYL)AMINO]OXANE-3,4,5-TRIOL

Uniqueness

2-[(4-BROMOPHENYL)AMINO]OXANE-3,4,5-TRIOL is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This makes it distinct from its chloro, fluoro, and methoxy analogs, which may exhibit different chemical and biological properties .

Properties

Molecular Formula

C11H14BrNO4

Molecular Weight

304.14 g/mol

IUPAC Name

(2R,5R)-2-(4-bromoanilino)oxane-3,4,5-triol

InChI

InChI=1S/C11H14BrNO4/c12-6-1-3-7(4-2-6)13-11-10(16)9(15)8(14)5-17-11/h1-4,8-11,13-16H,5H2/t8-,9?,10?,11-/m1/s1

InChI Key

XNRPWNFGHKJOMI-AGVGLQIMSA-N

Isomeric SMILES

C1[C@H](C(C([C@@H](O1)NC2=CC=C(C=C2)Br)O)O)O

Canonical SMILES

C1C(C(C(C(O1)NC2=CC=C(C=C2)Br)O)O)O

Origin of Product

United States

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